molecular formula C16H11F2N3OS B2570279 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034368-49-3

2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2570279
CAS No.: 2034368-49-3
M. Wt: 331.34
InChI Key: WMWHCUZFSZFXTF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and a pyrazine moiety

Scientific Research Applications

2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as an inhibitor of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine derivative, which is then coupled with a thiophene-containing intermediate. The final step involves the introduction of the benzamide group. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas over palladium on carbon (Pd/C).

    Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Hydrogen gas, Pd/C, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the aromatic rings facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide: Similar structure but with a thiophene ring at a different position.

    2,6-difluoro-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)benzamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2,6-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and binding affinity to biological targets. This structural variation can lead to differences in its pharmacological profile and applications in materials science.

Properties

IUPAC Name

2,6-difluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-11-2-1-3-12(18)14(11)16(22)21-8-13-15(20-6-5-19-13)10-4-7-23-9-10/h1-7,9H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWHCUZFSZFXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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